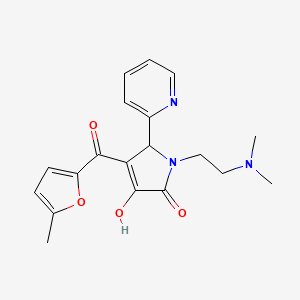

![molecular formula C12H9NO2S B2768736 6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide CAS No. 1864-33-1](/img/structure/B2768736.png)

6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

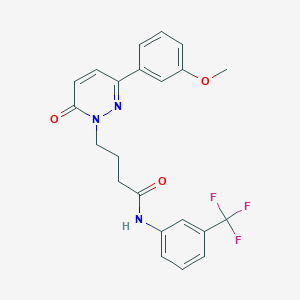

6{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide is a non-polymer chemical compound with the molecular formula C12H9NO2S . It has a molecular weight of 231.27 .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally similar to 6{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide, has been reported in the literature . For instance, new 2,1-benzothiazine derivatives have been synthesized by condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes .Molecular Structure Analysis

The molecular structure of 6{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide includes a benzothiazine ring with a sulfur atom adjacent to a nitrogen atom . The compound also contains two oxygen atoms forming a dioxide group .Scientific Research Applications

Analytical Method Development for Impurity Identification

Researchers developed an analytical high-pressure liquid chromatography method to identify a specific impurity in hydrochlorothiazide, a compound closely related to "6-h-Benzo[c][1,2]benzothiazine 5,5-Dioxide". This impurity was identified as a methylene bridged pair of hydrochlorothiazide molecules, showcasing the compound's relevance in improving pharmaceutical quality control (Fang et al., 2001).

Structural Studies and Binding Modes

A study on the nitrosation of hydrochlorothiazide led to the discovery of its N-nitroso-derivative's crystalline complexes, revealing different hydrogen bonding modes. This research provides insights into the structural modifications of benzothiadiazine derivatives and their implications for binding properties (Simonov et al., 2005).

Biological Activities and Medicinal Applications

1,2-Benzothiazines have been recognized for their biological activities and are used in the treatment of inflammation and rheumatoid arthritis. The research highlights their potential as medicinal compounds, with studies showing specific molecular interactions that contribute to their therapeutic effects (Siddiqui et al., 2009).

Antiviral Applications

Recent studies have identified benzothiadiazine dioxides as potent antiviral agents against various viruses, including HCMV, VZV, HCV, and HIV. The structural features of these compounds, particularly the benzothiadiazine dioxide scaffold, are crucial for their antiviral potency, underscoring their significance in antiviral drug development (Zhan, Liu, & De Clercq, 2008).

Antimicrobial Properties

Derivatives of 2H-benzo[b][1,4]thiazine have shown potent antimicrobial activities, with certain compounds demonstrating significant efficacy against bacterial strains. This research supports the potential use of benzothiadiazine derivatives as novel antimicrobial agents (Maheshwari & Goyal, 2016).

Mechanism of Action

Mode of Action

It has been suggested that this compound may have potential applications as an organic electroluminescent material

Pharmacokinetics

The compound has a melting point of 195 - 197°C and a predicted boiling point of 459.1±28.0 °C . It is slightly soluble in DMSO and methanol . These properties may influence its bioavailability, but more detailed pharmacokinetic studies are needed to fully understand its behavior in the body.

Result of Action

It is suggested that the compound may have potential applications in organic light-emitting diodes (OLEDs) , indicating that it may have effects at the molecular level that result in light emission.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6H-Dibenzo[c,e][1,2]thiazine 5,5-dioxide is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, its stability at -20°C suggests that lower temperatures may be beneficial for its storage .

Properties

IUPAC Name |

6H-benzo[c][1,2]benzothiazine 5,5-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c14-16(15)12-8-4-2-6-10(12)9-5-1-3-7-11(9)13-16/h1-8,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNJMXAYTVQMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2768654.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2768657.png)

![3-(4-benzylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2768660.png)

![N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2768664.png)

![(2-(1H-pyrrol-1-yl)thiazol-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2768665.png)

![6-Cyclopropyl-2-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2768669.png)

![N-(3,4-dimethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2768672.png)

![2-Chloro-N-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2768675.png)